2-(2-Chlorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole
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Overview
Description
2-(2-Chlorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole is a heterocyclic compound that contains a 1,3,4-oxadiazole ring substituted with a 2-chlorophenyl group and a pyridin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzohydrazide with pyridine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Oxidation and Reduction Reactions: The oxadiazole ring can be involved in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The pyridin-4-yl group can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(2-Chlorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic systems.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to the inhibition of biological pathways involved in disease processes. The exact molecular targets and pathways can vary based on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole: Similar structure but with the pyridinyl group at a different position.
2-(2-Chlorophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole: Another positional isomer with the pyridinyl group at the 2-position.
2-(2-Chlorophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole: A structural isomer with a different oxadiazole ring system.
Uniqueness
2-(2-Chlorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-11-4-2-1-3-10(11)13-17-16-12(18-13)9-5-7-15-8-6-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQGEZCHIHCDML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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